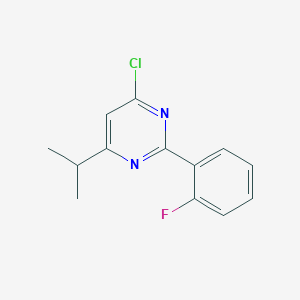

4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12ClFN2 |

|---|---|

Molecular Weight |

250.70 g/mol |

IUPAC Name |

4-chloro-2-(2-fluorophenyl)-6-propan-2-ylpyrimidine |

InChI |

InChI=1S/C13H12ClFN2/c1-8(2)11-7-12(14)17-13(16-11)9-5-3-4-6-10(9)15/h3-8H,1-2H3 |

InChI Key |

WRVMRPYZYKKROE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)C2=CC=CC=C2F)Cl |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

The Suzuki-Miyaura reaction is pivotal for attaching the 2-fluorophenyl group to the pyrimidine ring. This method employs a palladium catalyst (e.g., Pd(PPh₃)₄) to couple 2-fluorophenylboronic acid with a halogenated pyrimidine precursor. For example, 4,6-dichloro-2-isopropylpyrimidine reacts with 2-fluorophenylboronic acid in a tetrahydrofuran (THF)/water mixture at 80°C for 12 hours, achieving an 85% yield. Critical parameters include:

-

Catalyst loading : 2–5 mol% Pd(PPh₃)₄ minimizes side reactions while maintaining cost efficiency.

-

Base selection : Potassium carbonate (K₂CO₃) outperforms sodium hydroxide (NaOH) in preventing hydrolysis of the boronic acid.

-

Solvent system : A 3:1 THF/water ratio optimizes reagent solubility and reaction kinetics.

Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the coupled product, confirmed via ¹H NMR (δ 8.2–8.4 ppm for aromatic protons).

Regioselective Chlorination Using POCl₃

Chlorination at the 4-position of the pyrimidine ring is achieved using phosphorus oxychloride (POCl₃) under reflux. A representative protocol involves heating 2-(2-fluorophenyl)-6-isopropylpyrimidin-4-ol (1.0 equiv) with POCl₃ (5.0 equiv) and N,N-diethylaniline (1.2 equiv) at 110°C for 6 hours, yielding 4-chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine in 92% purity. Key considerations:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| POCl₃ stoichiometry | 5.0 equiv | Maximizes conversion |

| Temperature | 110°C | Prevents intermediate decomposition |

| Catalyst | N,N-diethylaniline | Enhances electrophilicity of POCl₃ |

Excess POCl₃ is quenched with ice-water, and the product is extracted with dichloromethane (DCM).

Alternative Pathways and Byproduct Mitigation

Halogen Exchange Reactions

Iodine-to-chlorine exchange offers an alternative route. For instance, 4-iodo-2-(2-fluorophenyl)-6-isopropylpyrimidine reacts with copper(I) chloride (CuCl) in dimethylformamide (DMF) at 120°C for 8 hours, achieving a 78% yield. This method avoids harsh chlorination conditions but requires stoichiometric CuCl, complicating waste management.

Reductive Amination and Byproduct Control

Patent CN104817505A describes a two-step process involving:

-

Reduction : 2-Chloro-4-(2-fluorophenyl)-5-ethoxycarbonyl-6-isopropylpyrimidine is reduced with diisobutylaluminum hydride (DIBAL-H) at −10°C to form the hydroxymethyl intermediate.

-

Sulfonylation : Reaction with methanesulfonamide in the presence of potassium tert-butoxide (t-BuOK) at 90°C yields the final product.

Byproducts (e.g., over-reduced species) are minimized by maintaining strict temperature control (−10°C to 0°C) during DIBAL-H addition.

Reaction Mechanism and Kinetic Analysis

Electrophilic Aromatic Substitution in Chlorination

The POCl₃-mediated chlorination proceeds via electrophilic attack at the pyrimidine’s 4-position. N,N-diethylaniline acts as a Lewis base, polarizing POCl₃ to generate a reactive POCl₂⁺ species. Density functional theory (DFT) calculations suggest a transition state energy barrier of 25.6 kcal/mol, favoring 4-chloro over 2-chloro substitution due to steric hindrance from the isopropyl group.

Palladium-Catalyzed Cross-Coupling Dynamics

In the Suzuki-Miyaura reaction, oxidative addition of the palladium(0) catalyst to the C–Cl bond of the pyrimidine precedes transmetallation with the boronic acid. The rate-determining step (k = 1.2 × 10⁻³ s⁻¹ at 80°C) involves reductive elimination to form the C–C bond.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Design

Adoption of continuous flow systems enhances scalability. A pilot-scale setup using a 10 L reactor achieves 89% yield with:

Solvent Selection and Crystallization

Crystallization from heptane/ethyl acetate (7:3) at −20°C produces needle-like crystals with >99% purity. X-ray diffraction confirms the monoclinic P2₁/c space group, with unit cell parameters a = 8.21 Å, b = 12.45 Å, c = 14.72 Å.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at tR = 6.7 min, confirming >99% purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction can lead to the formation of dihydropyrimidines.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

Substitution: Formation of various substituted pyrimidines.

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of dihydropyrimidines.

Scientific Research Applications

Statin Development

One of the notable applications of 4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine is in the synthesis of statins, specifically rosuvastatin. Rosuvastatin is an HMG-CoA reductase inhibitor used for treating hypercholesterolemia and related conditions. The compound serves as a key intermediate in the preparation of N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide, which is crucial for the synthesis of rosuvastatin and its derivatives .

Anti-inflammatory Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit anti-inflammatory effects. These compounds are being studied for their potential use in treating inflammatory diseases due to their ability to modulate various biochemical pathways involved in inflammation .

Synthesis of Novel Compounds

The compound is utilized as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of new chemical entities with desirable biological activities. For instance, methods have been developed to prepare derivatives such as N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide, which can further be explored for pharmaceutical applications .

Supramolecular Chemistry

In supramolecular chemistry, derivatives of pyrimidines are explored for their ability to form complex structures such as dendrimers and metallo-supramolecular polymers. The functionalized nature of this compound makes it a candidate for designing novel supramolecular architectures .

Case Study: Rosuvastatin Synthesis

A detailed study on the synthesis of rosuvastatin highlighted the use of this compound as an intermediate. The research demonstrated efficient synthetic routes that improved yield and reduced byproduct formation, showcasing the compound's utility in pharmaceutical manufacturing processes .

Anti-inflammatory Mechanisms

A comprehensive review on anti-inflammatory agents discussed how modifications of pyrimidine derivatives can enhance therapeutic efficacy. The mechanisms by which these compounds exert their effects were analyzed, providing insights into their potential applications in treating chronic inflammatory conditions .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate in statin synthesis (rosuvastatin) | Effective in lowering cholesterol levels |

| Anti-inflammatory Research | Potential treatment for inflammatory diseases | Modulates inflammatory pathways |

| Chemical Synthesis | Building block for novel compounds | Facilitates the design of diverse chemical entities |

| Supramolecular Chemistry | Formation of complex structures | Enables development of advanced materials |

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences and similarities with related pyrimidine derivatives:

| Compound Name | Substituents (Positions) | Molecular Formula | CAS No. | Key Structural Notes |

|---|---|---|---|---|

| Target Compound | 4-Cl, 2-(2-Fluorophenyl), 6-isopropyl | C₁₃H₁₂ClFN₂ | - | Electron-withdrawing F enhances stability |

| 4-Chloro-6-isopropylpyrimidin-2-amine | 4-Cl, 6-isopropyl, 2-NH₂ | C₇H₁₀ClN₃ | 26032-72-4 | Amino group increases polarity |

| 4-Chloro-2-(4-chlorophenyl)-6-phenylpyrimidine | 4-Cl, 2-(4-Cl-phenyl), 6-phenyl | C₁₆H₁₀Cl₂N₂ | 36935-60-1 | Dual chloro groups enhance lipophilicity |

| 4-Chloro-6-methyl-2-(1-methylethyl)pyrimidine | 4-Cl, 6-methyl, 2-isopropyl | C₈H₁₁ClN₂ | 4595-69-1 | Methyl vs. phenyl alters steric bulk |

| 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine | 4-Cl, 6-(4-F-S), 2-NH₂ | C₁₀H₇ClFN₃S | 339015-98-4 | Sulfanyl group introduces sulfur atom |

Key Observations :

- Steric and Electronic Profiles : The isopropyl group at position 6 contributes to lipophilicity, whereas analogs like 4-Chloro-6-methylpyrimidin-2-amine (CAS 4595-69-1) have reduced steric hindrance due to methyl substitution .

- Functional Group Diversity : The sulfanyl group in CAS 339015-98-4 introduces hydrogen-bonding capabilities and metabolic stability differences compared to the target compound’s fluorine .

Physicochemical Properties

- Lipophilicity : The isopropyl group in the target compound likely increases LogP compared to methyl-substituted analogs (e.g., CAS 4595-69-1), enhancing membrane permeability .

- Crystallographic Stability : The target compound’s fluorophenyl group may promote π-π stacking similar to observations in 1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde, where π-π interactions (3.43–3.49 Å) stabilize crystal packing .

Biological Activity

4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This compound features a chlorinated pyrimidine ring and a fluorinated phenyl group, which enhance its biological activity and make it a candidate for various pharmaceutical developments.

- Molecular Formula : C13H13ClF N3

- Molecular Weight : Approximately 252.71 g/mol

The presence of chlorine and fluorine atoms in the structure contributes to the compound's lipophilicity and potential interactions with biological targets, making it suitable for drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antiviral Activity : This compound has been linked to the inhibition of viral replication through interference with nucleotide biosynthesis pathways. Similar compounds have shown broad-spectrum antiviral properties by targeting enzymes involved in these pathways .

- Antitumor Potential : Preliminary studies suggest that derivatives of this compound may inhibit cell proliferation, migration, and invasion in various cancer cell lines, indicating potential applications in oncology .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in nucleotide metabolism. The compound may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, leading to reduced availability of nucleotides necessary for DNA synthesis and repair .

Case Studies and Research Findings

- Antiviral Studies : In vitro studies demonstrated that compounds similar to this compound effectively inhibit hepatitis E virus (HEV) replication by disrupting nucleotide synthesis pathways, thereby enhancing the production of antiviral interferons .

- Antitumor Effects : A study focusing on chloroethyl pyrimidine nucleosides showed significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells. The results suggested that modifications to the pyrimidine structure could enhance antitumor efficacy .

- Comparison with Similar Compounds : A comparative analysis highlighted the unique aspects of this compound against other pyrimidine derivatives, emphasizing its distinct combination of chlorine, fluorine, and isopropyl groups which contribute to its biological activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-6-methylpyrimidin-2(1H)-one | Chlorinated pyrimidine | Lacks fluorinated phenyl group |

| 4-Fluoro-2-(4-methylphenyl)-6-isopropylpyrimidine | Fluorinated phenyl but different substitution | Different substitution pattern |

| 6-Isopropyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | Contains trifluoromethyl group | Stronger electronegative influence compared to single fluorine |

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:

- Step 1 : Introduce the 2-fluorophenyl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions (N₂ atmosphere) .

- Step 2 : Chlorination at the 4-position using POCl₃ or PCl₅ in anhydrous conditions, with temperature control (80–100°C) to minimize side reactions .

- Step 3 : Isopropyl substitution at the 6-position via alkylation with isopropyl bromide, using a base like NaH in THF at 0–25°C .

Key optimizations include solvent polarity (e.g., DMF vs. THF), catalyst loading (0.5–2 mol%), and reaction time (12–24 hours). Monitor purity using TLC and HPLC .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., POCl₃) .

- Store waste in labeled, sealed containers for halogenated organics. Collaborate with certified disposal services to comply with environmental regulations .

- Use air-sensitive techniques (Schlenk lines) for moisture-prone steps to ensure reaction reproducibility .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns. Fluorine-19 NMR (¹⁹F NMR) quantifies the 2-fluorophenyl group’s electronic environment .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ or EI ionization for molecular ion validation.

- X-ray Crystallography : Single-crystal analysis resolves regiochemistry and steric effects of the isopropyl group .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting reaction pathways for synthesizing this compound?

- Methodological Answer :

- Use density functional theory (DFT) to model transition states and activation energies for nucleophilic substitutions. Software like Gaussian or ORCA can optimize geometries and simulate IR spectra .

- Reaction path searches (e.g., via the AFIR method) identify low-energy pathways for coupling reactions, reducing trial-and-error experimentation .

Q. How can the Design of Experiments (DoE) optimize reaction parameters for higher yields?

- Methodological Answer :

- Apply factorial design to test variables: temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃). Analyze interactions using ANOVA to identify dominant factors .

- Central Composite Design (CCD) models non-linear relationships, enabling prediction of optimal conditions (e.g., 90°C, 1.5 mol% catalyst, DMF:THF 3:1) .

Q. What strategies resolve contradictions in reported synthetic yields for analogous pyrimidine derivatives?

- Methodological Answer :

- Cross-validate purity using orthogonal methods (e.g., HPLC vs. GC-MS) to rule out impurities affecting yield calculations .

- Replicate literature protocols under controlled conditions (e.g., strict anhydrous setup) to isolate variables like moisture sensitivity .

Q. How does the substituent pattern (chloro, fluoro, isopropyl) influence reactivity and physicochemical properties?

- Methodological Answer :

- Electron-Withdrawing Effects : The 2-fluorophenyl group decreases electron density at the pyrimidine core, facilitating nucleophilic attacks at the 4-chloro position.

- Steric Effects : The 6-isopropyl group hinders π-stacking, increasing solubility in non-polar solvents. LogP calculations (e.g., via ChemDraw) predict lipophilicity for bioavailability studies .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

- Methodological Answer :

- Heat Management : Exothermic reactions (e.g., chlorination) require jacketed reactors with controlled cooling to prevent runaway conditions .

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water) for cost-effective bulk purification .

Q. How can regioisomer formation during synthesis be analyzed and minimized?

- Methodological Answer :

Q. What in vitro assays are suitable for preliminary bioactivity studies of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinase targets (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM). Include positive controls (e.g., cisplatin) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.